3,4,5-Trimethylpyrazole-1-carbothioamide
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to 3,4,5-trimethylpyrazole-1-carbothioamide, often involves cycloaddition reactions, electrosynthesis, and rearrangement processes. For instance, the electrosynthesis of pyrazole carboxylic acids through the electrocatalytic oxidation of formylpyrazoles in an aqueous alkaline medium demonstrates the versatility of synthetic approaches (Lyalin & Petrosyan, 2005).
Molecular Structure Analysis
The molecular and crystal structures of pyrazole derivatives have been studied using X-ray crystallography and quantum-chemical analysis. These studies reveal the presence of hydrogen bonds and the importance of tautomeric forms in determining the stability and reactivity of these compounds (Infantes, Foces-Foces, & Elguero, 1999).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including halo- and carbodesilylation, demonstrating their reactive versatility. These reactions are influenced by the substitution pattern on the pyrazole ring and can lead to a wide range of functionalized products (Effenberger & Krebs, 1984).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points and solubility, can be influenced by the nature of substituents on the pyrazole core. Studies on the thermal behavior of NH-pyrazoles bearing only C-methyl substituents provide insights into the relationship between structure and physical properties (Goddard, Claramunt, Escolástico, & Elguero, 1999).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are characterized by their reactivity towards various electrophiles and nucleophiles, demonstrating their potential as intermediates in the synthesis of more complex molecules. For example, the preparation of aminopyrazoles and amino-thiazoles highlights the nucleophilic substitution and cycloaddition reactions typical of these compounds (Havel et al., 2018).
Scientific Research Applications
Structural Analysis and Supramolecular Assembly : Reduced 3,4′-bipyrazole-2-carbothioamides, formed in cycloaddition reactions with chalcones and thiosemicarbazide, were studied for their structure and patterns of supramolecular assembly (Chinthal et al., 2021).
Antimicrobial Agents : Carbothioamides derived from 4-functionalized pyrazoles demonstrated moderate antibacterial activity against certain bacterial strains and antifungal activity against pathogenic fungal strains (Sharma et al., 2011).
Alpha-lithiation of N-alkyl Groups in Pyrazoles : Research on the lithiation of 1,3,5-Trimethylpyrazole and related compounds has provided insights into the behavior of carbanions, useful in synthetic chemistry (Katritzky et al., 1983).
Electrosynthesis of Pyrazole Derivatives : Studies have been conducted on the electrosynthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid, demonstrating efficient synthetic methods (Lyalin & Petrosyan, 2005).
X-ray Crystallography and Quantum-chemical Analysis : The crystal and molecular structures of trimethylpyrazoles were analyzed at low temperatures, providing insights into their tautomeric forms and hydrogen bonding patterns (Infantes et al., 1999).
Antimicrobial Synthesis and Evaluation : Various derivatives of carbothioamides were synthesized and evaluated for their antimicrobial activity, showing potential as antimicrobial agents (Ceylan et al., 2016).
Anticancer Activities : Some derivatives of pyrazoline-carbothioamides have been studied for their anticancer activities, particularly against colorectal cancer cell lines (Kim et al., 2017).
Spectroscopic and X-ray Studies : Spectroscopic, X-ray, and density functional theory (DFT) studies of carbothioamides have been conducted to understand their tautomerism and photophysical properties (Rana & Chaudhary, 2021).
properties
IUPAC Name |
3,4,5-trimethylpyrazole-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDCRXNBPJZAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=S)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethyl-1H-pyrazole-1-carbothioamide |
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